3-bromo-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
3-bromo-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound with a unique structure that includes bromine, fluorine, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,4-c]pyrazole core.
Introduction of the Bromine Atom: Bromination is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) under specific conditions to introduce the bromine atom at the desired position.
Attachment of the Fluorophenyl Group: This step involves the coupling of the fluorophenyl group to the core structure using a suitable coupling reagent and catalyst.
Formation of the Benzamide Group: The final step involves the formation of the benzamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable solvent and catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
3-bromo-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and other advanced materials.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 3-bromo-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-(3-fluorophenyl)benzenesulfonamide
- 3-bromo-N-(2-(2-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazino)-2-oxoethyl)benzamide
Uniqueness
3-bromo-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide is unique due to its specific combination of functional groups and its thieno[3,4-c]pyrazole core. This structure imparts unique electronic and steric properties, making it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C18H13BrFN3O3S |
---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
3-bromo-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C18H13BrFN3O3S/c19-12-3-1-2-11(8-12)18(24)21-17-15-9-27(25,26)10-16(15)22-23(17)14-6-4-13(20)5-7-14/h1-8H,9-10H2,(H,21,24) |
InChI Key |
KKNZNYJDHDEERH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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